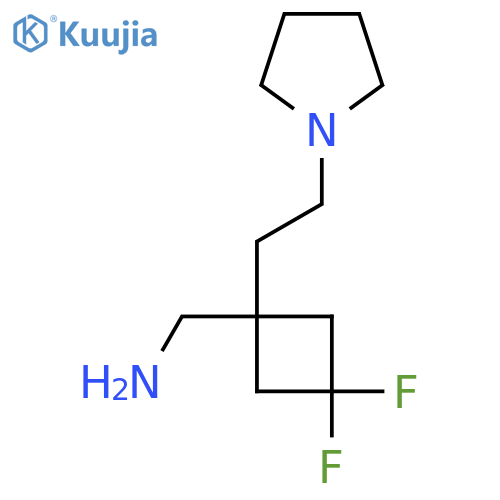Cas no 2228673-51-4 ({3,3-difluoro-1-2-(pyrrolidin-1-yl)ethylcyclobutyl}methanamine)

2228673-51-4 structure
商品名:{3,3-difluoro-1-2-(pyrrolidin-1-yl)ethylcyclobutyl}methanamine
{3,3-difluoro-1-2-(pyrrolidin-1-yl)ethylcyclobutyl}methanamine 化学的及び物理的性質
名前と識別子
-
- {3,3-difluoro-1-2-(pyrrolidin-1-yl)ethylcyclobutyl}methanamine
- 2228673-51-4
- EN300-1954512
- {3,3-difluoro-1-[2-(pyrrolidin-1-yl)ethyl]cyclobutyl}methanamine
-
- インチ: 1S/C11H20F2N2/c12-11(13)7-10(8-11,9-14)3-6-15-4-1-2-5-15/h1-9,14H2
- InChIKey: JVYGONDRXGOUME-UHFFFAOYSA-N
- ほほえんだ: FC1(CC(CN)(CCN2CCCC2)C1)F
計算された属性
- せいみつぶんしりょう: 218.15945497g/mol
- どういたいしつりょう: 218.15945497g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 29.3Ų
{3,3-difluoro-1-2-(pyrrolidin-1-yl)ethylcyclobutyl}methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1954512-2.5g |
{3,3-difluoro-1-[2-(pyrrolidin-1-yl)ethyl]cyclobutyl}methanamine |
2228673-51-4 | 2.5g |
$2576.0 | 2023-09-17 | ||
| Enamine | EN300-1954512-10.0g |
{3,3-difluoro-1-[2-(pyrrolidin-1-yl)ethyl]cyclobutyl}methanamine |
2228673-51-4 | 10g |
$5652.0 | 2023-05-31 | ||
| Enamine | EN300-1954512-1.0g |
{3,3-difluoro-1-[2-(pyrrolidin-1-yl)ethyl]cyclobutyl}methanamine |
2228673-51-4 | 1g |
$1315.0 | 2023-05-31 | ||
| Enamine | EN300-1954512-0.5g |
{3,3-difluoro-1-[2-(pyrrolidin-1-yl)ethyl]cyclobutyl}methanamine |
2228673-51-4 | 0.5g |
$1262.0 | 2023-09-17 | ||
| Enamine | EN300-1954512-10g |
{3,3-difluoro-1-[2-(pyrrolidin-1-yl)ethyl]cyclobutyl}methanamine |
2228673-51-4 | 10g |
$5652.0 | 2023-09-17 | ||
| Enamine | EN300-1954512-1g |
{3,3-difluoro-1-[2-(pyrrolidin-1-yl)ethyl]cyclobutyl}methanamine |
2228673-51-4 | 1g |
$1315.0 | 2023-09-17 | ||
| Enamine | EN300-1954512-0.05g |
{3,3-difluoro-1-[2-(pyrrolidin-1-yl)ethyl]cyclobutyl}methanamine |
2228673-51-4 | 0.05g |
$1104.0 | 2023-09-17 | ||
| Enamine | EN300-1954512-5g |
{3,3-difluoro-1-[2-(pyrrolidin-1-yl)ethyl]cyclobutyl}methanamine |
2228673-51-4 | 5g |
$3812.0 | 2023-09-17 | ||
| Enamine | EN300-1954512-0.1g |
{3,3-difluoro-1-[2-(pyrrolidin-1-yl)ethyl]cyclobutyl}methanamine |
2228673-51-4 | 0.1g |
$1157.0 | 2023-09-17 | ||
| Enamine | EN300-1954512-0.25g |
{3,3-difluoro-1-[2-(pyrrolidin-1-yl)ethyl]cyclobutyl}methanamine |
2228673-51-4 | 0.25g |
$1209.0 | 2023-09-17 |
{3,3-difluoro-1-2-(pyrrolidin-1-yl)ethylcyclobutyl}methanamine 関連文献
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
2228673-51-4 ({3,3-difluoro-1-2-(pyrrolidin-1-yl)ethylcyclobutyl}methanamine) 関連製品
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 506-17-2(cis-Vaccenic acid)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
